molecular formula C12H11N5OS2 B7883116 (2Z,5Z)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one

(2Z,5Z)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one

Cat. No.: B7883116
M. Wt: 305.4 g/mol
InChI Key: XTJRUCJALQECIZ-JZTWXJFTSA-N
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Description

(2Z,5Z)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone core, a thiophene ring, and a triazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one typically involves the condensation of 2-aminothiazole with thiophene-2-carbaldehyde in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting intermediate is then reacted with 4H-1,2,4-triazole-4-amine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z,5Z)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics and antifungal drugs.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Preliminary studies have shown that it can induce apoptosis in cancer cells, making it a promising candidate for further development.

Industry

In the industrial sector, this compound can be used as a precursor for the synthesis of materials with specific properties, such as conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in electronics and optoelectronics.

Mechanism of Action

The mechanism of action of (2Z,5Z)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in bacteria and fungi, leading to cell death. In anticancer applications, it induces apoptosis by activating specific signaling pathways and disrupting the mitochondrial membrane potential.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-5-[(thiophen-2-yl)methylidene]-2-imino-1,3-thiazolidin-4-one
  • 5-[(thiophen-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one
  • 3-ethyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (2Z,5Z)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one lies in its combination of a thiazolidinone core, a thiophene ring, and a triazole moiety. This unique structure imparts specific electronic and steric properties that make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities further enhance its value as a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

(2Z,5Z)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5OS2/c1-2-17-11(18)10(6-9-4-3-5-19-9)20-12(17)15-16-7-13-14-8-16/h3-8H,2H2,1H3/b10-6-,15-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJRUCJALQECIZ-JZTWXJFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CS2)SC1=NN3C=NN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C(=O)/C(=C/C2=CC=CS2)/S/C1=N\N3C=NN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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